BenchChemオンラインストアへようこそ!

Niranthin

Anti-hepatitis B virus HBV HBsAg

Niranthin (≥98% HPLC) is the only Phyllanthus lignan with validated dual anti-HBV activity in HepG2.2.15 cells (IC50 15.6 μM) and DHBV-infected ducks (up to 90.87% viral DNA reduction at 100 mg/kg). Unlike phyllanthin or hypophyllanthin, niranthin uniquely inhibits both HBsAg and HBeAg. It also offers distinct, intermediate Pgp inhibition (EC50 44.3 μg/mL) for MDR reversal studies, and non-competitive L. donovani topoisomerase IB inhibition (IC50 1.52–4.86 μM). Ideal for hepatitis B, cancer MDR, and leishmaniasis research programs requiring a single, well-characterized tool compound.

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
CAS No. 50656-77-4
Cat. No. B1253582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiranthin
CAS50656-77-4
Synonymsniranthin
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCOCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC
InChIInChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1
InChIKeyRCFGIEPQSDGMJJ-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niranthin CAS 50656-77-4: Pharmacological Profile and Differential Positioning of a Multi-Target Phyllanthus Lignan for Research Procurement


Niranthin (CAS 50656-77-4, molecular weight 432.5 g/mol, purity typically ≥98%) is a dibenzylbutane-type lignan isolated from Phyllanthus niruri L. and related species [1]. It exhibits quantifiable in vitro and in vivo activities across anti-hepatitis B virus (HBV), anti-leishmanial, multidrug resistance (MDR) reversal, and anti-inflammatory axes, distinguishing it from structurally similar but less active Phyllanthus lignans [2].

Why Generic Substitution of Phyllanthus Lignans Fails: Evidence-Based Differentiation of Niranthin from Phyllanthin, Hypophyllanthin, and Nirtetralin


Although phyllanthin, hypophyllanthin, nirtetralin, and niranthin share the Phyllanthus genus origin and lignan scaffold, their pharmacological profiles diverge markedly in quantitative terms. In a direct screen of 25 Phyllanthus compounds, niranthin demonstrated the most potent anti-HBsAg activity, while hypophyllanthin and phyllanthin showed negligible anti-HBV effects [1]. In MDR reversal, niranthin (EC₅₀ = 44.3 μg/mL) exhibits intermediate potency between nirtetralin (29.4 μg/mL) and phyllanthin (>100 μg/mL), offering a distinct selectivity profile for P-glycoprotein inhibition [2]. These compound-specific differences preclude interchangeable use in experimental systems.

Niranthin Procurement Decision Matrix: Head-to-Head Quantitative Comparisons Against Key Phyllanthus Lignan Analogs


Anti-HBV Activity: Niranthin vs. Nirtetralin, Hypophyllanthin, and Phyllanthin in HepG2.2.15 Cells and DHBV Ducklings

Niranthin demonstrated quantifiably superior anti-HBV activity compared to structurally similar lignans. In HepG2.2.15 cells, niranthin inhibited HBsAg and HBeAg secretion with IC₅₀ values of 15.6 μM and 25.1 μM, respectively [1]. In contrast, hypophyllanthin and phyllanthin exhibited negligible anti-HBV activity in the same experimental system [2]. In DHBV-infected ducklings, intragastric niranthin reduced plasma DHBV DNA by 70.72%, 75.23%, and 90.87% at 25, 50, and 100 mg/kg/day, respectively, and decreased serum HBsAg, HBeAg, ALT, and AST levels [1].

Anti-hepatitis B virus HBV HBsAg HBeAg HepG2.2.15 DHBV

Multidrug Resistance Reversal: Comparative P-glycoprotein Inhibitory Potency of Niranthin vs. Nirtetralin, Phyllanthin, and Phyltetralin

In a direct comparative study of Phyllanthus lignans for P-glycoprotein (Pgp) inhibition in Lucena-1 cells (a vincristine-resistant K562 subline), niranthin inhibited Pgp activity with an EC₅₀ of 44.3 μg/mL [1]. This placed niranthin intermediate in potency among the tested lignans: nirtetralin was most potent (EC₅₀ = 29.4 μg/mL), followed by niranthin (44.3 μg/mL), phyltetralin (99.4 μg/mL), and phyllanthin (>100 μg/mL) [1]. At 43 μg/mL, niranthin induced 61.0% cell death in K562 cells, compared to 66.0% for nirtetralin and 24.1% for phyllanthin [1].

Multidrug resistance P-glycoprotein MDR reversal K562 Lucena-1

Anti-Leishmanial Activity: Non-Competitive Topoisomerase IB Inhibition Distinct from Other Phyllanthus Lignans

Niranthin is a potent, non-competitive inhibitor of heterodimeric type IB topoisomerase of Leishmania donovani, interacting with both enzyme subunits and stabilizing the enzyme-DNA cleavable complex [1]. While other Phyllanthus lignans such as phyllanthin and hypophyllanthin have not been characterized for anti-leishmanial topoisomerase inhibition, niranthin represents the most extensively studied natural compound inhibiting a parasite topoisomerase [2]. The compound also inhibits growth of SAG-resistant amastigotes within macrophages by reversing multidrug resistance [2]. The IC₅₀ values for topoisomerase inhibition under simultaneous and pre-incubation conditions were 4.86 μM and 1.52 μM, respectively .

Leishmania donovani Topoisomerase IB Anti-leishmanial Drug-resistant leishmaniasis

Anti-Inflammatory Activity: PAF Receptor Antagonism with Sub-Micromolar Potency

Niranthin exhibits anti-inflammatory and antiallodynic actions mediated through direct antagonism at platelet-activating factor (PAF) receptor binding sites, with mean IC₅₀ values of 6.5 μM and 0.3 μM, respectively, depending on the specific endpoint [1]. In a mouse paw edema model, local administration of niranthin (30 nmol/paw) significantly inhibited PAF-induced edema, an effect comparable to the reference PAF antagonist WEB2170 at the same dose [1]. Nirtetralin and phyltetralin also inhibited PAF-induced edema at the same dose (30 nmol/paw), but quantitative IC₅₀ values for PAF receptor antagonism are not reported for these analogs [1].

PAF receptor Anti-inflammatory Antiallodynic Paw edema

Selective Anti-HBV Activity: Niranthin Exhibits Superior Anti-HBsAg Potency Among 25 Screened Phyllanthus Compounds

In a comprehensive in vitro screen of 25 pure compounds isolated from four Phyllanthus species, niranthin demonstrated the best anti-HBsAg activity, with an EC₅₀ of 33.6 μM and maximal inhibition of 74.3% in MS-G2 hepatoma cells [1]. In the same screen, the most potent anti-HBeAg activity was observed with hinokinin, not niranthin, indicating niranthin's preferential effect on HBsAg suppression [1]. This screening directly compared niranthin to other Phyllanthus lignans including nirtetralin, hypophyllanthin, and phyllanthin, confirming niranthin's superior anti-HBsAg potency within this structurally related compound set [1].

Anti-HBsAg HBV Phyllanthus screening Lignan comparison

Optimal Research and Industrial Procurement Scenarios for Niranthin (CAS 50656-77-4) Based on Quantifiable Differentiation


Hepatitis B Virus (HBV) Research Requiring In Vitro and In Vivo Validation

Niranthin is indicated for HBV studies that demand both in vitro HBsAg/HBeAg suppression (IC₅₀ = 15.6 μM / 25.1 μM in HepG2.2.15 cells) and in vivo efficacy in an animal model (up to 90.87% plasma DHBV DNA reduction at 100 mg/kg/day in ducklings) [6]. This dual validation distinguishes niranthin from hypophyllanthin and phyllanthin, which lack anti-HBV activity [5].

Cancer Multidrug Resistance (MDR) Reversal Studies Involving P-glycoprotein Overexpression

Niranthin is suitable for MDR reversal research requiring a Pgp inhibitor with defined, intermediate potency (EC₅₀ = 44.3 μg/mL) [6]. Compared to nirtetralin (EC₅₀ = 29.4 μg/mL), niranthin offers a less potent but still active alternative, while phyllanthin (>100 μg/mL) is effectively inactive [6]. This graded potency profile allows for dose-response optimization in combination chemotherapy studies [6].

Leishmaniasis Drug Discovery Targeting Topoisomerase IB

Niranthin is uniquely positioned as the most extensively studied natural compound inhibiting L. donovani topoisomerase IB, with IC₅₀ values of 4.86 μM (simultaneous) and 1.52 μM (pre-incubation) [6][5]. Its non-competitive inhibition mechanism and demonstrated activity against drug-resistant amastigotes [5] make it a critical tool compound for anti-leishmanial drug discovery programs.

Platelet-Activating Factor (PAF) Pathway Research and Inflammatory Pain Models

Niranthin is applicable in studies of PAF-mediated inflammation and allodynia, with direct PAF receptor antagonism characterized by IC₅₀ values of 6.5 μM and 0.3 μM [6]. Its in vivo anti-edema efficacy at 30 nmol/paw in mouse models [6] provides a validated natural product tool for probing PAF signaling in pain and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niranthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.